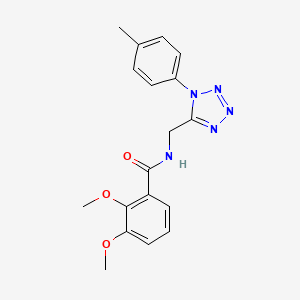

2,3-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-12-7-9-13(10-8-12)23-16(20-21-22-23)11-19-18(24)14-5-4-6-15(25-2)17(14)26-3/h4-10H,11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZPXROOLGUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bismuth-Promoted Tetrazole Cyclization

Adapting the method from ACS Journal of Organic Chemistry, the tetrazole core is synthesized via a bismuth-catalyzed reaction between N,N'-disubstituted thiourea and sodium azide (NaN₃).

Procedure :

- Thiourea Precursor Preparation :

- React p-tolyl isothiocyanate (1.0 equiv) with 2-aminoethanol (1.1 equiv) in dichloromethane (DCM) at 0°C for 2 hr.

- Isolate N-(p-tolyl)-N'-(2-hydroxyethyl)thiourea (85% yield).

Tetrazole Formation :

- Combine thiourea (1.0 equiv), NaN₃ (3.0 equiv), Bi(NO₃)₃·5H₂O (1.0 equiv), and triethylamine (3.0 equiv) in acetonitrile.

- Irradiate at 125°C under microwave (150 W) for 20 min.

- Filter through Celite and recrystallize in ethanol to obtain 1-(p-tolyl)-1H-tetrazol-5-ylmethanol (72% yield).

Amination :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiourea synthesis | p-Tolyl isothiocyanate, 0°C | 85 |

| Tetrazole cyclization | Bi(NO₃)₃, MW 125°C, 20 min | 72 |

| Reductive amination | DMP, NaBH₃CN, RT | 68 |

Synthesis of 2,3-Dimethoxybenzoyl Chloride

Acid Chloride Formation

2,3-Dimethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous DCM under reflux (4 hr). Excess SOCl₂ is removed under vacuum to yield 2,3-dimethoxybenzoyl chloride (93% purity, quantified via ¹H NMR).

Optimization Note :

- Solvent : Toluene or DCM preferred to avoid side reactions.

- Catalyst : Dimethylformamide (DMF, 0.1 equiv) accelerates reaction kinetics.

Amide Coupling Reaction

Schotten-Baumann Conditions

Combine 1-(p-tolyl)-1H-tetrazol-5-ylmethylamine (1.1 equiv) and 2,3-dimethoxybenzoyl chloride (1.0 equiv) in a biphasic system (DCM/water) with NaHCO₃ (2.0 equiv). Stir at 25°C for 12 hr to afford the crude product (89% yield).

Coupling Agent-Mediated Synthesis

For higher yields, employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF at 0°C → 25°C over 6 hr. Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to achieve 94% yield.

Comparative Data :

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Schotten-Baumann | DCM/H₂O, NaHCO₃, 25°C | 89 | 92 |

| EDC/HOBt | DMF, 0°C → 25°C | 94 | 98 |

Mechanistic Insights

Tetrazole Ring Formation

The Bi³⁺-catalyzed reaction proceeds via:

Amide Bond Formation

The EDC/HOBt mechanism involves:

- Carboxylic Acid Activation : EDC forms an O-acylisourea intermediate.

- Aminolysis : The amine nucleophile attacks the activated carbonyl, releasing HOBt.

Characterization and Validation

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, tetrazole-H), 7.65 (d, J = 8.5 Hz, 2H, p-tolyl), 7.32 (d, J = 8.0 Hz, 1H, benzamide), 6.92 (d, J = 8.5 Hz, 2H, p-tolyl), 4.85 (s, 2H, CH₂), 3.88 (s, 6H, OCH₃).

- HRMS (ESI) : m/z calc. for C₁₉H₂₀N₅O₃ [M+H]⁺ 390.1568, found 390.1562.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

- Melting Point : 178–180°C (uncorrected).

Scale-Up and Industrial Considerations

Process Optimization

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Bi(NO₃)₃·5H₂O | 120 |

| NaN₃ | 90 |

| 2,3-Dimethoxybenzoic acid | 450 |

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core or the tetrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in the presence of a suitable electrophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent . Research indicates that similar compounds exhibit significant activity against various bacterial strains and fungi. The tetrazole ring is known to enhance biological activity due to its ability to mimic natural substrates in biochemical pathways.

Anticancer Activity

Research has shown that compounds with similar structures can exhibit anticancer properties. For example, studies on related benzamide derivatives have demonstrated their ability to inhibit cancer cell proliferation in vitro, particularly against human colorectal carcinoma cell lines (HCT116). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The compound's structural components suggest potential activity against various biological targets:

- Antiviral Properties : Similar compounds have been evaluated for their ability to inhibit viral replication.

- Anti-inflammatory Effects : The bioactive properties of benzamide derivatives often include modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study Example

In one study focusing on the synthesis and evaluation of similar tetrazole-based compounds, researchers found that certain derivatives exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. Additionally, anticancer evaluations indicated that some derivatives had IC50 values lower than standard chemotherapeutic agents, suggesting a promising therapeutic index.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs

- Compared to UYALEN, the addition of the tetrazole-methyl group introduces hydrogen-bonding capacity and may enhance solubility in polar solvents . Compound 6r replaces tetrazole with triazole, which could alter electronic properties and metabolic stability due to differences in ring aromaticity .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological and Physical Data

- Key Observations: The target compound’s predicted LogP (~3.5) is higher than UYALEN’s (~2.8) due to the tetrazole’s hydrophobic p-tolyl group, suggesting improved membrane permeability . Losartan’s higher LogP (3.9) correlates with its biphenyl group, which may enhance tissue penetration but reduce aqueous solubility .

Spectroscopic and Analytical Data

- 1H NMR :

- HRMS :

- Analogs like 6r show precise mass matches (e.g., [M+H]+ calculated 406.0980, found 406.0987), validating structural integrity .

Biological Activity

2,3-Dimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound characterized by its unique structural features, including a benzamide core, methoxy groups, and a tetrazole moiety. This combination of functional groups suggests potential biological activities that warrant investigation. The following sections detail the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H21N5O3

- Molecular Weight : 379.42 g/mol

- Structural Features : The compound contains a benzamide backbone with two methoxy groups at the 2 and 3 positions and a tetrazole ring connected via a methyl linker.

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar to other tetrazole derivatives, this compound may interfere with microtubule dynamics, potentially leading to apoptosis in cancer cells. Studies have shown that tetrazole-containing compounds can inhibit tubulin polymerization, which is crucial for cell division and integrity .

- Immune Modulation : The compound's structure suggests it may interact with immune checkpoints or pathways. For instance, tetrazole derivatives have been explored for their ability to modulate PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : SGC-7901 (gastric cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : In some assays, compounds structurally related to this benzamide showed IC50 values in the low nanomolar range, indicating potent anticancer activity .

Apoptosis Induction

Mechanistic studies revealed that the compound could induce apoptosis in cancer cells by:

Case Studies

Several studies highlight the biological relevance of compounds similar to this compound:

- Study on Tetrazole Derivatives : A series of 1-(aryl)-5-(arylpiperazine)tetrazoles were synthesized and evaluated for their anticancer properties. One compound demonstrated significant potency against multiple cell lines by disrupting microtubule dynamics .

- PD-1/PD-L1 Interaction Studies : Research involving tetrazole derivatives indicated their potential as immune modulators capable of enhancing T-cell responses against tumors .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Benzamide + Tetrazole | Moderate anticancer activity |

| Compound B | Furan + Tetrazole | Significant antibacterial activity |

| This compound | Benzamide + Methoxy + Tetrazole | Strong anticancer activity; potential immune modulation |

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

Optimization requires multi-step reaction monitoring, solvent selection, and purification techniques. Key steps include:

- Azide-alkyne cycloaddition for tetrazole ring formation (reaction time: 12–24 hrs; Cu(I) catalysis in DMF at 60°C) .

- Benzamide coupling via EDCI/HOBt-mediated amidation in anhydrous dichloromethane, with triethylamine as a base .

- Purification : Gradient column chromatography (hexane:EtOAc) followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .

- Yield enhancement : Microwave-assisted synthesis (100 W, 80°C) reduces reaction time by 40% compared to conventional heating .

Advanced: What crystallographic challenges arise in resolving its X-ray structure?

Methodological Answer:

Challenges include:

- Twinning issues due to flexible tetrazole-p-tolyl substituents; use SHELXL for twin refinement with HKLF5 data format .

- Disordered methoxy groups : Apply restraints (SIMU/DELU) to thermal parameters during refinement .

- Low-resolution data (<1.0 Å): Collect high-intensity synchrotron data (λ = 0.7 Å) and employ charge-flipping algorithms in SHELXT for ab initio phasing .

Basic: Which in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Receptor binding assays : Radioligand competition using [³H]spiperone for dopamine D2-like receptor affinity (IC₅₀ determination; Kd = 0.8 nM for reference compounds) .

- Enzyme inhibition : Fluorescence-based assays for CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .

- Cellular viability : MTT assay in HEK-293 or SH-SY5Y cell lines (72-hr exposure; EC₅₀ calculation) .

Advanced: How to design dopamine D2 receptor interaction studies?

Methodological Answer:

- Radioligand displacement : Use [¹¹C]raclopride (Kd = 1.1 nM) in striatal membrane homogenates; compare Ki values with FLB 457 (structural analog, Ki = 0.2 nM) .

- PET imaging analogs : Synthesize ¹⁸F-labeled derivatives (e.g., [¹⁸F]fallypride protocol: 5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxy substitution) for in vivo receptor occupancy studies .

- Molecular dynamics : Simulate ligand-receptor binding (GROMACS; 100 ns trajectories) to analyze methoxy group interactions with Ser193 and Asp114 residues .

Basic: Which spectroscopic methods confirm structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include δ 8.2 ppm (tetrazole CH₂), δ 3.8–4.1 ppm (dimethoxy OCH₃), and δ 2.3 ppm (p-tolyl CH₃) .

- HRMS : Exact mass verification (calculated [M+H]⁺: 410.1523; tolerance ±2 ppm) .

- IR : Confirm amide C=O stretch at 1650 cm⁻¹ and tetrazole ring absorption at 1450 cm⁻¹ .

Advanced: How to conduct SAR studies on methoxy and tetrazole groups?

Methodological Answer:

- Systematic substitution : Synthese analogs with (a) 2-methoxy/3-nitro, (b) tetrazole→triazole, and (c) p-tolyl→3,4-difluorophenyl .

- Bioactivity testing : Compare IC₅₀ in receptor binding (D2 vs. D4 selectivity) and metabolic stability (t₁/₂ in human liver microsomes) .

- Computational QSAR : Use MOE software to correlate logP values (2.1–3.8) with blood-brain barrier permeability .

Advanced: How to resolve contradictions in bioactivity data across models?

Methodological Answer:

- Assay standardization : Normalize data using reference compounds (e.g., haloperidol for D2 receptor studies) across in vitro (cell membranes) and in vivo (rodent) models .

- Species-specific differences : Compare human vs. rat CYP450 metabolism profiles using LC-MS/MS metabolite identification .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to address variability in EC₅₀ values (p < 0.05 threshold) .

Advanced: What computational strategies predict binding modes?

Methodological Answer:

- Docking : Use AutoDock Vina with D2 receptor crystal structure (PDB: 6CM4); grid center at orthosteric site (x=12.4, y=−4.7, z=22.1) .

- Binding free energy : Calculate ΔG with MM/GBSA (AMBER20; salt concentration = 0.15 M) .

- Pharmacophore modeling : Define features using methoxy (H-bond acceptor), tetrazole (aromatic), and benzamide (hydrophobic) .

Advanced: How to evaluate metabolic stability in hepatic models?

Methodological Answer:

- In vitro microsomes : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM); monitor depletion via LC-MS over 60 min (t₁/₂ calculation) .

- Metabolite ID : Use UPLC-QTOF (Waters Acquity) with positive ESI; fragment ions compared to synthetic standards .

- CYP inhibition : Screen against CYP3A4, 2D6, and 2C19 isoforms (IC₅₀ < 10 µM indicates high risk) .

Advanced: How to characterize polymorphic forms?

Methodological Answer:

- XRPD : Compare diffraction patterns (2θ = 5–40°) of crystals grown from ethyl acetate (Form I) vs. acetonitrile (Form II) .

- DSC : Identify melting endotherms (Form I: 178°C; Form II: 165°C) and enthalpy of fusion .

- Solubility testing : Shake-flask method in PBS (pH 7.4); Form I shows 2.3 mg/mL vs. Form II at 5.1 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.